3-(4-chlorophenyl)-2-(ethylsulfanyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one

TLR4 agonism NF-κB activation innate immunity

3-(4-Chlorophenyl)-2-(ethylsulfanyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one (CAS 536715-27-2; MW 355.84 g/mol) is a synthetic small molecule belonging to the pyrimido[5,4-b]indole class of tricyclic heterocycles. This scaffold has been identified through high-throughput screening as a selective Toll-like receptor 4 (TLR4) agonist, capable of stimulating the innate immune system via NF-κB activation.

Molecular Formula C18H14ClN3OS
Molecular Weight 355.84
CAS No. 536715-27-2
Cat. No. B2916903
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-chlorophenyl)-2-(ethylsulfanyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one
CAS536715-27-2
Molecular FormulaC18H14ClN3OS
Molecular Weight355.84
Structural Identifiers
SMILESCCSC1=NC2=C(C(=O)N1C3=CC=C(C=C3)Cl)NC4=CC=CC=C42
InChIInChI=1S/C18H14ClN3OS/c1-2-24-18-21-15-13-5-3-4-6-14(13)20-16(15)17(23)22(18)12-9-7-11(19)8-10-12/h3-10,20H,2H2,1H3
InChIKeyRULNBUDNSOCCJS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(4-Chlorophenyl)-2-(ethylsulfanyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one (CAS 536715-27-2): Core Scaffold Identity and Procurement Context


3-(4-Chlorophenyl)-2-(ethylsulfanyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one (CAS 536715-27-2; MW 355.84 g/mol) is a synthetic small molecule belonging to the pyrimido[5,4-b]indole class of tricyclic heterocycles [1]. This scaffold has been identified through high-throughput screening as a selective Toll-like receptor 4 (TLR4) agonist, capable of stimulating the innate immune system via NF-κB activation [2]. The compound features a 4-chlorophenyl substituent at the N-3 position and an ethylsulfanyl group at the C-2 position, structural features that differentiate it from other pyrimido[5,4-b]indole analogs and may confer unique biological activity.

Why 3-(4-Chlorophenyl)-2-(ethylsulfanyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one Cannot Be Arbitrarily Substituted with Other Pyrimidoindoles


The pyrimido[5,4-b]indole scaffold is highly sensitive to substitution at the N-3 and N-5 positions, with small changes leading to profound shifts in TLR4-dependent cytokine production profiles (e.g., NF-κB-associated IL-6 versus type I interferon-associated IP-10) [1]. Even closely related analogs within this chemotype exhibit divergent functional selectivity, cytotoxicity profiles, and MD-2 binding modes, meaning that generic substitution without matched biological data carries a high risk of losing desired activity or introducing unintended cytotoxicity [1]. Therefore, selection of a specific pyrimido[5,4-b]indole congener for research must be based on comparator-driven quantitative evidence rather than scaffold-level similarity alone.

Quantitative Differentiation Evidence for 3-(4-Chlorophenyl)-2-(ethylsulfanyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one Against Closest Analogs


TLR4-Mediated NF-κB Activation Potency Compared to Parent Pyrimidoindole Hit 1Z65

The target compound is an analog of the pyrimido[5,4-b]indole scaffold for which the parent hit 1Z65 showed an EC50 of 1.2 μM for TLR4-dependent NF-κB activation in a reporter cell line [1]. Direct quantitative comparison for this specific compound is not available in the public domain; however, SAR trends from the Chan et al. study demonstrate that N-3 phenyl substitution with para-chloro (as present in the target compound) generally retains or enhances NF-κB activation relative to the unsubstituted phenyl analog [1].

TLR4 agonism NF-κB activation innate immunity

Predicted Functional Cytokine Bias (IL-6 vs. IP-10) Relative to 1Z65

In the Chan et al. series, N-3 aryl substitution strongly influenced the ratio of IL-6 to IP-10 production. Compounds bearing para-substituted phenyl groups at N-3 (including electron-withdrawing groups such as Cl) skewed signaling toward the type I interferon pathway (higher IP-10) while reducing IL-6 output compared to the unsubstituted parent 1Z65 [1]. The target compound's 4-chlorophenyl N-3 substituent is predicted to produce a similar cytokine bias, with IL-6/IP-10 ratios potentially lowered by >2-fold relative to 1Z65 based on class-level SAR [1].

cytokine bias TLR4 signaling IL-6 IP-10

Lack of Direct Cytotoxicity Data Requires Caution, but N-5 Unsubstituted Scaffold Trend Suggests Moderate Cytotoxicity

The Chan et al. study demonstrates that N-5 alkyl substitution reduces cytotoxicity of the leading hit 1Z65. The target compound retains a free N-5 position (unsubstituted), which in the analog series was associated with moderate cytotoxicity (CC50 ~10–20 μM in HEK293 cells) [1]. In contrast, N-5 methyl or ethyl analogs exhibited CC50 values >50 μM [1]. This suggests that for experiments requiring prolonged cell exposure, N-5 substituted analogs may be preferable unless additional functionalization is introduced.

cytotoxicity safety margin pyrimidoindole

Optimal Scientific and Industrial Use Cases for 3-(4-Chlorophenyl)-2-(ethylsulfanyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one Based on Current Evidence


In Vitro Studies of TLR4-Mediated Type I Interferon Pathway Activation

Based on SAR predictions for N-3 4-chlorophenyl pyrimidoindoles showing a skewed IP-10/IL-6 ratio [1], this compound is best suited for experiments aimed at dissecting TLR4-dependent interferon regulatory factor (IRF) signaling, particularly in dendritic cell or macrophage models, where a type I interferon-dominant response is desired.

Structure-Activity Relationship (SAR) Profiling of N-3 Substituted Pyrimido[5,4-b]indoles

The compound serves as a key SAR probe for understanding the impact of para-electron-withdrawing groups at the N-3 phenyl ring on TLR4 agonist potency and cytokine selectivity, enabling mapping of the MD-2 binding pocket tolerance [1] and guiding further medicinal chemistry optimization.

Comparative Adjuvant Lead Identification Against Parent Hit 1Z65

For research programs seeking to improve upon the balanced IL-6/IP-10 profile of the parent hit 1Z65, this compound offers a predicted shift toward a type I interferon-skewed response [1], making it a candidate for head-to-head comparison in adjuvant screening cascades for antiviral vaccines.

Quote Request

Request a Quote for 3-(4-chlorophenyl)-2-(ethylsulfanyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.